molecular formula C8H10O4S B2950920 3,4-dimethoxybenzenesulfinic Acid CAS No. 81453-47-6

3,4-dimethoxybenzenesulfinic Acid

Cat. No.: B2950920
CAS No.: 81453-47-6
M. Wt: 202.22
InChI Key: JZVNQYGCMQNUEQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzenesulfinic acid is a sulfinic acid derivative featuring methoxy substituents at the 3- and 4-positions of the benzene ring. It is primarily recognized as a decomposition product of the antineoplastic agent 3,4-dimethoxybenzenesulfonylhydrazone of 2-pyridinecarboxaldehyde 1-oxide (3,4-DSP). This compound is generated via intramolecular hydrogen abstraction from the arylsulfonyl-hydrazone group, leading to the release of 3,4-dimethoxybenzenesulfinic acid and the formation of 1-oxidopyridin-2-yldiazomethane, a potent alkylating intermediate .

3,4-Dimethoxybenzenesulfinic acid’s parent compound, 3,4-DSP, exhibits significant chemical instability, with a half-life of 19 minutes in phosphate buffer (pH 7.4, 37°C). This instability is critical for its biological activity, as the decomposition generates reactive species capable of alkylating nucleophilic macromolecules, contributing to cytotoxicity and antineoplastic effects .

Properties

IUPAC Name

3,4-dimethoxybenzenesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4S/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVNQYGCMQNUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxybenzenesulfinic acid typically involves the sulfonation of 3,4-dimethoxybenzene. One common method includes the reaction of 3,4-dimethoxybenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethoxybenzenesulfinic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzenesulfinic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzenesulfonic acid.

    Reduction: 3,4-Dimethoxybenzenesulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxybenzenesulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinic acids.

    Industry: Used in the production of dyes, pigments, and other materials where sulfinic acid derivatives are required.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzenesulfinic acid involves its ability to participate in redox reactions and nucleophilic substitutions. The sulfinic acid group can act as both an electron donor and acceptor, facilitating various chemical transformations. The methoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic and nucleophilic attacks.

Comparison with Similar Compounds

Table 1: Key Properties of 3,4-Dimethoxybenzenesulfinic Acid and Related Compounds

Compound Name Substituents Molecular Formula Stability/Half-Life Biological Activity/Applications References
3,4-Dimethoxybenzenesulfinic acid 3,4-OCH₃; -SO₂H C₈H₁₀O₄S 19 min (pH 7.4, 37°C) Anticancer via alkylation intermediates
4-Hydroxybenzoic acid 4-OH; -COOH C₇H₆O₃ Stable under standard conditions R&D applications; no direct anticancer role
3,4-Dihydroxybenzoic acid 3,4-OH; -COOH C₇H₆O₄ Moderate stability; corrosive Limited pharmacological use; irritant
Caffeic acid 3,4-OH; acrylic acid side chain C₉H₈O₄ Oxidizes readily in air Antioxidant; used in supplements, cosmetics

Substituent Effects on Reactivity and Stability

  • Methoxy vs. Hydroxy Groups :
    The methoxy groups in 3,4-dimethoxybenzenesulfinic acid enhance its lipophilicity compared to hydroxylated analogues like 3,4-dihydroxybenzoic acid. This property facilitates cellular uptake, critical for its role in anticancer activity . In contrast, hydroxyl groups in 3,4-dihydroxybenzoic acid increase hydrogen-bonding capacity, contributing to its irritant properties .

  • Sulfinic Acid vs. Carboxylic Acid: The sulfinic acid (-SO₂H) group in 3,4-dimethoxybenzenesulfinic acid confers unique reactivity, enabling decomposition pathways that generate alkylating diazomethane intermediates.

Analytical and Stability Considerations

  • Such methods could be adapted for quantifying sulfinic acid derivatives .
  • Stability in Biological Systems: The short half-life of 3,4-dimethoxybenzenesulfinic acid’s precursor (3,4-DSP) underscores the need for rapid delivery in therapeutic contexts.

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